molecular formula C13H11FN2OS B15128581 N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-ylidene]hydroxylamine

N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-ylidene]hydroxylamine

Cat. No.: B15128581
M. Wt: 262.30 g/mol
InChI Key: OUPRRQJFXORULA-MHWRWJLKSA-N
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Description

N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-ylidene]hydroxylamine is a complex organic compound that belongs to the class of benzothiazole derivatives

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-ylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield .

Major Products

Mechanism of Action

The mechanism of action of N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl group and hydroxylamine moiety play crucial roles in its binding to target proteins and enzymes, leading to various biological effects. These interactions can result in the inhibition of specific enzymes, modulation of signaling pathways, and induction of cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and fluorophenyl-containing molecules, such as:

Uniqueness

N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-ylidene]hydroxylamine stands out due to its unique combination of a fluorophenyl group and a benzothiazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C13H11FN2OS

Molecular Weight

262.30 g/mol

IUPAC Name

(NE)-N-[2-(4-fluorophenyl)-6,7-dihydro-5H-1,3-benzothiazol-4-ylidene]hydroxylamine

InChI

InChI=1S/C13H11FN2OS/c14-9-6-4-8(5-7-9)13-15-12-10(16-17)2-1-3-11(12)18-13/h4-7,17H,1-3H2/b16-10+

InChI Key

OUPRRQJFXORULA-MHWRWJLKSA-N

Isomeric SMILES

C1CC2=C(/C(=N/O)/C1)N=C(S2)C3=CC=C(C=C3)F

Canonical SMILES

C1CC2=C(C(=NO)C1)N=C(S2)C3=CC=C(C=C3)F

Origin of Product

United States

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